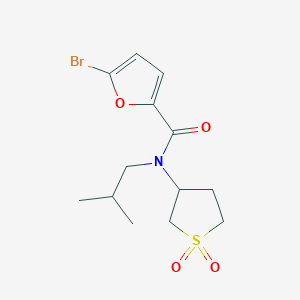

5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide" is a furan derivative with potential biological activity. Furan derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and antioxidant activities. The presence of a bromine atom and a thiolane dioxo group in the molecule suggests that it may have interesting reactivity and biological activity.

Synthesis Analysis

The synthesis of furan carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with various amines. For example, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high product yields . This method could potentially be adapted to synthesize the compound by using the appropriate amine derivative.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized by the furan ring and the carboxamide group. The presence of substituents like bromine and thiolane dioxo groups can influence the molecular conformation and the overall reactivity of the compound. For instance, the crystal structure of a related compound, N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, was determined by single crystal X-ray diffraction, showing that it crystallizes in the monoclinic system . Such structural analyses are crucial for understanding the molecular interactions and properties of the compound.

Chemical Reactions Analysis

Furan carboxamide derivatives can undergo various chemical reactions, including nucleophilic substitution and coupling reactions. The bromine atom in the 5-position of the furan ring is particularly reactive and can be substituted with different nucleophiles. For example, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate was shown to react with various nucleophiles, including sodium acetate and potassium thiolates . These reactions can be used to further functionalize the compound and modify its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties. For example, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes resulted in compounds with high yields and potential antibacterial activity . The study of these properties is essential for the development of new pharmaceuticals and for understanding the behavior of these compounds in biological systems.

Scientific Research Applications

Antibacterial Activity and Chemical Reactivity

- A study on the antibacterial activity of nitrovinylfuran G1 (Furvina) and its conversion products reveals insights into the antimicrobial efficacy of furan derivatives. G1, an antimicrobial agent reactive against thiol groups, exhibits activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria. The study highlights the compound's direct reactivity with thiol groups, causing protein damage. However, G1's antimicrobial potency is transient, leading to an array of conversion products with prolonged antibacterial action. This research underscores the importance of furan derivatives in developing antimicrobial agents, potentially including compounds structurally related to "5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide" (Ülar Allas et al., 2016).

Antiprotozoal Agents

- Research on novel dicationic imidazo[1,2-a]pyridines and their antiprotozoal properties demonstrates the potential of furan-based compounds in treating protozoal infections. These compounds, synthesized from furan derivatives, show significant in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents. This suggests the relevance of studying "5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide" for similar bioactivities (M. Ismail et al., 2004).

Synthesis and Properties of Furan Derivatives

- Studies on the synthesis and properties of furan derivatives, such as "5-bromocyclohepta[b]furan-4-one," offer insights into the reactivity and potential applications of "5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide." These investigations explore the reactions of furan compounds with amines and their behavior towards various reagents, contributing to the development of new synthetic methodologies and compounds with potential pharmaceutical applications (P. Crabbé & J. Deprés, 1980).

Antibacterial and Antifungal Activities

- The synthesis and antimicrobial evaluation of furan-2-carboxamide derivatives indicate the significant bioactivity of furan compounds. These synthesized compounds, including 5-bromofuran-2-carboxamide derivatives, have been tested for antibacterial and antifungal activities. The results suggest that modifications to the furan core can lead to compounds with enhanced antimicrobial properties, relevant to the study of "5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide" for potential bioactive applications (K. Sweidan et al., 2021).

properties

IUPAC Name |

5-bromo-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO4S/c1-9(2)7-15(10-5-6-20(17,18)8-10)13(16)11-3-4-12(14)19-11/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMOZRCVLYNSJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2530454.png)

![2-[6-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2530457.png)

![6-bromo-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2530459.png)

![3-(3,4-dimethoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2530463.png)

![7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2530464.png)

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride](/img/structure/B2530467.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530468.png)

![N-(2,4-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2530472.png)